molecular formula C8H8Cl2 B2533717 1-Chloro-3-(1-chloroethyl)benzene CAS No. 34887-78-0

1-Chloro-3-(1-chloroethyl)benzene

Cat. No.: B2533717
CAS No.: 34887-78-0
M. Wt: 175.05
InChI Key: UEDWCYBNUKGVRI-UHFFFAOYSA-N
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Description

1-Chloro-3-(1-chloroethyl)benzene, also known as α-Methylbenzyl chloride, α-Phenethyl chloride, α-Phenylethyl chloride, 1-Chloro-1-phenylethane, 1-Phenyl-1-chloroethane, and 1-Phenylethyl chloride , is a chemical compound with the molecular formula C8H9Cl . Its molecular weight is 140.610 .


Synthesis Analysis

The synthesis of this compound involves a nucleophilic substitution reaction . An early method of preparing phenol (the Dow process) involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This mechanism is called SNAr .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 213.9±15.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.2±3.0 kJ/mol and a flash point of 79.6±13.9 °C . The index of refraction is 1.535 .

Scientific Research Applications

Synthesis of Diols and Other Derivatives

1-Chloro-3-(1-chloroethyl)benzene has been utilized in the synthesis of various compounds. For instance, its reaction with lithium power in the presence of carbonyl compounds results in the formation of diols, with subsequent transformations yielding oxepanes or dienes under specific conditions (Yus, Ramón, & Gómez, 2002).

Studies in Radiation Chemistry

Research in radiation chemistry has explored the behavior of (chloroethyl)benzenes in gamma-irradiated organic matrices, revealing insights into the transformation and interaction of radicals formed from these compounds (Saito & Yoshida, 1974).

Development of Novel Organometallic Catalysts

The compound has been applied in the creation of optically active transition-metal complexes, leading to advancements in asymmetric catalysis. These novel catalysts have potential applications in organic synthesis (Englert et al., 1999).

Photochemical Syntheses

In photochemistry, this chemical plays a role in the synthesis of specialized compounds such as naphthoquinones, demonstrating the importance of specific reactions under irradiation conditions (Maruyama & Otsuki, 1977).

Advanced Polymerization Processes

The compound's derivatives have been studied as initiators in cationic polymerizations, contributing to the understanding of complex formation and ion generation in polymer chemistry (Dittmer, Pask, & Nuyken, 1992).

Electrophilic Chlorination Methods

Its use in electrophilic chlorination demonstrates its versatility in modifying various classes of compounds, including arenes and heterocycles. This shows its potential for industrial applications in chemical synthesis (Wang et al., 2016).

Mechanism of Action

Target of Action

The primary target of 1-Chloro-3-(1-chloroethyl)benzene is the aromatic ring of benzene derivatives . The compound interacts with the pi electrons of the benzene ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The mode of action of this compound involves a two-step mechanism. The first step is the addition of a nucleophile (hydroxide ion or water) to the aromatic ring. This is followed by the loss of a halide anion from the negatively charged intermediate . This process is characterized by the initial formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate .

Biochemical Pathways

The biochemical pathways affected by this compound involve the substitution reactions of benzene derivatives. The compound’s interaction with the benzene ring leads to changes in the aromaticity of the ring . This can affect various biochemical pathways, particularly those involving aromatic compounds.

Result of Action

The result of the action of this compound is the substitution of a halide anion on the benzene ring . This can lead to the formation of various organic compounds, depending on the specific conditions and reactants present .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of electron-withdrawing groups ortho and para to the chlorine can substantially enhance the rate of substitution . Additionally, the compound’s reactivity may be affected by factors such as temperature and the presence of other reactants .

Safety and Hazards

1-Chloro-3-(1-chloroethyl)benzene is a flammable liquid and vapour. It causes skin irritation and serious eye irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and keeping the container tightly closed .

Properties

IUPAC Name

1-chloro-3-(1-chloroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDWCYBNUKGVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34887-78-0
Record name 1-chloro-3-(1-chloroethyl)benzene
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